4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3-(trifluoromethyl)benzylamine under specific conditions to form the imine linkage . The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents, given its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their activity or function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol
- 2-chloro-3-(trifluoromethyl)phenol
Uniqueness
4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)phenyl]methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-13-4-5-14(21)11(7-13)9-20-8-10-2-1-3-12(6-10)15(17,18)19/h1-7,9,21H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOMPIIQQMMGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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